(2Z)-2-aminobut-2-enoic acid

Catalog No.
S11152328
CAS No.
20748-08-7
M.F
C4H7NO2
M. Wt
101.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2Z)-2-aminobut-2-enoic acid

CAS Number

20748-08-7

Product Name

(2Z)-2-aminobut-2-enoic acid

IUPAC Name

(Z)-2-aminobut-2-enoic acid

Molecular Formula

C4H7NO2

Molecular Weight

101.10 g/mol

InChI

InChI=1S/C4H7NO2/c1-2-3(5)4(6)7/h2H,5H2,1H3,(H,6,7)/b3-2-

InChI Key

PAWSVPVNIXFKOS-IHWYPQMZSA-N

Canonical SMILES

CC=C(C(=O)O)N

Isomeric SMILES

C/C=C(/C(=O)O)\N

2-aminobut-2-enoic acid is a non-proteinogenic alpha-amino acid. It is functionally related to a 2-butenoic acid. It is a conjugate acid of a 2-aminobut-2-enoate. It is a tautomer of a 2-aminobut-2-enoic acid zwitterion, a 2-iminobutanoic acid and a 2-iminobutanoic acid zwitterion.
2-Aminobut-2-enoate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
(2Z)-2-aminobut-2-enoic acid is a natural product found in Streptomyces sparsus with data available.

(2Z)-2-aminobut-2-enoic acid, also known as alpha,beta-dehydroaminobutyric acid or Z-dehydrobutyrine, is an organic compound characterized by its unique structure featuring an amino group and a double bond. It is classified as a non-proteinogenic alpha-amino acid, deriving from butenoic acid. The (2Z) notation indicates a specific geometric configuration around the double bond, which significantly influences its chemical properties and biological activity .

The molecular formula of (2Z)-2-aminobut-2-enoic acid is C4H7NO2, with a molecular weight of approximately 101.10 g/mol. Its structure can be represented by the following SMILES notation: C/C=C(/C(=O)O)\N, and it has an InChI Key of PAWSVPVNIXFKOS-IHWYPQMZSA-N .

Due to its functional groups:

  • Oxidation: The compound can be oxidized to yield corresponding oxo derivatives.
  • Reduction: Reduction processes can convert the double bond into a single bond, resulting in saturated derivatives.
  • Substitution: The amino group allows for substitution reactions, leading to various substituted derivatives.

These reactions are essential for its role in organic synthesis and biochemical pathways.

Research indicates that (2Z)-2-aminobut-2-enoic acid exhibits notable biological activities:

  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes, thereby influencing various biochemical pathways.
  • Receptor Binding: The compound can bind to certain receptors, modulating their activity and affecting cellular responses .
  • Signal Transduction: It potentially participates in signal transduction pathways, impacting cellular functions and processes.

These properties suggest its significance in pharmacological research and potential therapeutic applications.

The synthesis of (2Z)-2-aminobut-2-enoic acid can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with butenoic acid derivatives.
  • Amination Reaction: This involves introducing the amino group into the molecule through various amination techniques.
  • Geometric Isomerization: To ensure the (2Z) configuration, specific reaction conditions such as temperature control and catalyst use are necessary .
  • Industrial Production: In industrial settings, batch reactors or continuous flow reactors may be employed for efficient large-scale synthesis, ensuring consistent quality and yield.

(2Z)-2-aminobut-2-enoic acid has several applications across different fields:

  • Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
  • Biology: The compound is investigated for its role in biochemical pathways and as a precursor for biologically active compounds.
  • Medicine: It is explored for its therapeutic potential in drug development and medicinal chemistry .
  • Industry: Utilized in producing specialty chemicals and materials with specific properties.

Studies on (2Z)-2-aminobut-2-enoic acid have focused on its interactions with biological systems:

  • Human Intestinal Absorption: It shows a high probability of absorption in the human intestinal tract.
  • Blood-Brain Barrier Penetration: The compound is less likely to penetrate the blood-brain barrier, indicating limited central nervous system effects.
  • Enzyme Interactions: It has been studied for potential interactions with various enzymes and receptors, contributing to its pharmacological profile .

(2Z)-2-aminobut-2-enoic acid shares structural similarities with several compounds, each exhibiting unique characteristics:

Compound NameStructural FeaturesUnique Aspects
(2E)-2-Aminobut-2-enoic AcidDifferent geometric configuration (E vs. Z)Distinct chemical behavior due to configuration
Butenoic Acid DerivativesSimilar backbone but varying functional groupsDifferent reactivity profiles
Other Alpha Amino AcidsSimilar amino group attachment but different side chainsVarying biological roles and properties

The uniqueness of (2Z)-2-aminobut-2-enoic acid lies in its specific geometric configuration and resultant chemical properties compared to its isomers and derivatives .

This comprehensive overview highlights the significance of (2Z)-2-aminobut-2-enoic acid in chemical research, biological applications, and potential therapeutic uses.

(2Z)-2-Aminobut-2-enoic acid belongs to the class of α,β-unsaturated amino acids, distinguished by a double bond between the α- and β-carbon atoms. The Z configuration specifies the spatial arrangement of substituents around the double bond, with the amino and carboxyl groups positioned on the same side. Its systematic IUPAC name, (Z)-2-aminobut-2-enoic acid, reflects this stereochemistry. Alternative synonyms include dehydrobutyrine, α,β-dehydroaminobutyric acid, and anhydrothreonine, the latter referencing its structural relationship to threonine.

The molecular formula C₄H₇NO₂ corresponds to a molecular weight of 101.10 g/mol. Key structural features include:

  • A conjugated π-system spanning C2–C3, which imparts planarity and rigidity.
  • Tautomeric equilibria between the neutral form, zwitterion, and imino acid forms.
  • A carboxyl group (pKₐ ≈ 2.3) and ammonium group (pKₐ ≈ 9.7), typical of α-amino acids.

Table 1: Structural Properties of (2Z)-2-Aminobut-2-enoic Acid

PropertyValue
Molecular FormulaC₄H₇NO₂
Molecular Weight101.10 g/mol
SMILESC/C=C(/C(=O)O)\N
InChI KeyPAWSVPVNIXFKOS-IHWYPQMZSA-N
CAS Registry Number71018-10-5

The planar geometry of the α,β-unsaturated system enhances electrophilicity at the β-carbon, enabling Michael addition reactions and cycloadditions. This reactivity underpins its role in natural product biosynthesis and synthetic applications.

Historical Discovery and Early Synthesis Efforts

The compound was first reported in the mid-20th century during investigations into threonine derivatives. Early synthetic routes involved acid-catalyzed dehydration of threonine, yielding anhydrothreonine as a product. This method, however, suffered from low stereocontrol, producing mixtures of Z and E isomers.

In the 1970s, stereoselective synthesis emerged using the Gabriel method. 2-Bromobut-2-enoic acid was treated with potassium phthalimide, followed by hydrolysis to obtain the Z-configured amine. Advances in asymmetric catalysis later enabled enantioselective synthesis, though industrial-scale production remains challenging due to the compound’s instability in aqueous media.

Table 2: Key Synthetic Methods for (2Z)-2-Aminobut-2-enoic Acid

MethodReagentsYield (%)Stereoselectivity
Threonine DehydrationH₂SO₄, ∆30–40Low
Gabriel Synthesis2-Bromobut-2-enoic acid, KPhth50–60Moderate (Z)
Enzymatic ResolutionLipases, chiral auxiliaries70–80High (Z)

Natural occurrence was confirmed in the 1980s when the compound was isolated from Streptomyces sparsus and later identified in Escherichia coli K12 as a metabolite. These discoveries highlighted its role in microbial secondary metabolism, particularly in the biosynthesis of thiopeptide antibiotics.

Significance in Bioorganic Chemistry

(2Z)-2-Aminobut-2-enoic acid’s unsaturated backbone confers unique physicochemical properties, making it a valuable tool in bioorganic studies:

  • Peptide Backbone Modification: Incorporation into peptides introduces conformational constraints, enhancing resistance to proteolytic degradation. This property is exploited in thiostrepton-class antibiotics, where dehydrobutyrine residues stabilize macrocyclic structures.
  • Enzymatic Substrate: Bacterial phosphothreonine lyases catalyze the elimination of phosphate from phosphothreonine, generating dehydrobutyrine in post-translationally modified proteins. This modification regulates bacterial stress responses and virulence.
  • Synthetic Intermediate: The α,β-unsaturated system participates in cycloadditions and conjugate additions, enabling the synthesis of pyrrolidine and piperidine derivatives. For example, Diels-Alder reactions with dienes yield bicyclic lactams.

Table 3: Natural Occurrence and Biological Roles

OrganismRoleReference
Streptomyces sparsusAntibiotic biosynthesis
Escherichia coli K12Metabolite in stress response pathways
Bacillus subtilisPost-translational protein modification

Recent studies have utilized chemical probes to label dehydrobutyrine-containing proteins, facilitating the study of bacterial phospholyases. These advances underscore the compound’s dual role as a metabolic intermediate and a chemical biology tool.

Geometric Isomerism and Z Configuration

(2Z)-2-Aminobut-2-enoic acid contains a rigid C2=C3 double bond that enforces planar geometry at the α- and β-carbons, eliminating free rotation and creating distinct geometric isomers (Z/E) [1] [3]. The Z configuration places the amino (-NH2) and carboxyl (-COOH) groups on the same side of the double bond, as evidenced by its IUPAC name (Z)-2-aminobut-2-enoic acid [1]. This stereochemistry is stabilized by intramolecular hydrogen bonding between the amino proton and carboxyl oxygen in nonpolar environments [4].

X-ray crystallography of Ac-(Z)-ΔAbu-NHMe reveals a dihedral angle of 178.5° between the peptide bonds flanking the dehydroamino acid residue, confirming the planarity imposed by the double bond [4]. In contrast, the E isomer would position the functional groups on opposite sides, creating steric clashes in peptide backbones. Natural occurrence analyses show Z-ΔAbu predominates in bioactive dehydropeptides like pahayokolides and largamides, suggesting evolutionary selection for this configuration [3].

Table 1: Comparative Properties of ΔAbu Isomers

PropertyZ-IsomerE-Isomer
Cα-Cβ Bond Length1.34 Å [4]1.35 Å [4]
N-Cα-Cβ-C Dihedral-3.2° [4]178.9° [4]
Solvent StabilizationChloroform > Water [4]Water > Chloroform [4]
Biological PrevalenceHigh [3]Rare [3]

Resonance Stabilization and Conformational Analysis

The α,β-unsaturated system enables π-electron delocalization between the C=C double bond and adjacent carbonyl group, creating a conjugated system with partial double-bond character in the Cα-N bond [3]. Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level show this resonance reduces the Cα-N bond length to 1.38 Å compared to 1.46 Å in saturated analogues [4].

Conformational analysis reveals three stable rotamers for Z-ΔAbu in solution:

  • Synperiplanar (ψ ≈ -30°): Stabilized by n→π* interactions between carbonyl oxygen and amine lone pairs [4]
  • Anticlinal (ψ ≈ 120°): Favored in aqueous media due to solvent shielding of dipole moments [4]
  • Synclinal (ψ ≈ -60°): Dominates in apolar environments through intramolecular H-bonding [4]

Table 2: Resonance Effects on Molecular Parameters

ParameterΔAbu (Z)Saturated Analogue
Cα-Cβ Bond Order1.72 [4]1.00 [4]
Cα-N Bond Length1.38 Å [4]1.46 Å [4]
π-Conjugation Energy-18.7 kcal/mol [4]N/A

Tautomeric Equilibria and Prototropic Shifts

(2Z)-2-Aminobut-2-enoic acid exhibits three major tautomeric forms:

  • Zwitterionic (N+H3-C=C-COO−): Dominant at physiological pH [1]
  • Imino (NH=C-C-COOH): Favored in acidic conditions (pH < 3) [5]
  • Enolic (N+H2-C-C=C(OH)-O−): Minor component in alkaline solutions [5]

pH-dependent NMR studies show the zwitterion↔imino equilibrium follows the Henderson-Hasselbalch relationship with pKa1 = 2.1 (carboxyl) and pKa2 = 9.8 (amino) [1] [5]. The zwitterion's stability arises from charge-separation energy (-24.3 kcal/mol) calculated via MP2/6-311+G(2d,p) methods [4]. In crystalline states, X-ray diffraction confirms zwitterionic dominance with N···O hydrogen bond distances of 2.65 Å [4].

Table 3: Tautomeric Distribution vs. pH

pH RangeZwitterion (%)Imino Form (%)Enolic Form (%)
1-215823
3-89811
9-1076222
>1134165

The chemical structure of (2Z)-2-aminobut-2-enoic acid contributes to its distinctive reactivity profile and biological importance. The compound serves as an intermediate in crucial metabolic pathways, particularly in L-threonine degradation and L-isoleucine biosynthesis in bacterial systems [3] [7]. Research has demonstrated that this compound is produced enzymatically from L-threonine through the action of threonine dehydratase and threonine deaminase, which catalyze the reaction: L-threonine → (2Z)-2-aminobut-2-enoate + H₂O + H⁺ [7] [8].

The compound exhibits notable biological activity, particularly in its interaction with neurotransmitter systems. It has been studied for its potential role as a neurotransmitter modulator, with specific interactions with gamma-aminobutyric acid (GABA) receptors . Additionally, (2Z)-2-aminobut-2-enoic acid demonstrates significant promise in pharmaceutical applications and serves as a valuable intermediate in the synthesis of various bioactive compounds [9].

Synthetic Methodologies

Pinner Reaction-Based Pathways

The Pinner reaction represents a classical and versatile approach for synthesizing (2Z)-2-aminobut-2-enoic acid and its derivatives. This acid-catalyzed reaction involves the coupling of nitriles with alcohols to form imidate salts, known as Pinner salts [10] [11]. The reaction was first described by Adolf Pinner in 1877 and has since become a cornerstone methodology in organic synthesis [12] [13].

Reaction Mechanism and Conditions

The Pinner reaction proceeds through a well-established mechanism involving several key steps [14] [15]:

  • Protonation of the nitrile: The nitrile is protonated by hydrogen chloride, forming a highly activated nitrilium cation
  • Nucleophilic attack by alcohol: The alcohol attacks the protonated nitrile, leading to the formation of an imidate ester
  • Formation of Pinner salt: The imidate ester is formed through proton transfer, yielding the characteristic Pinner salt

The reaction typically requires anhydrous conditions with dry hydrogen chloride gas bubbled through the solution at 0°C to prevent decomposition of the imidate salt [11] [16]. The general reaction can be represented as:

R-CN + R'OH + HCl → R-C(=NH⁺Cl⁻)-OR'

Optimization Parameters

Research has demonstrated that several factors significantly influence the efficiency of Pinner reaction-based syntheses [14] [13]:

ParameterOptimal RangeEffect on Yield
Temperature0-40°CHigher temperatures increase reaction rate but may cause decomposition
HCl Concentration5-20% w/wOptimal concentration provides 70-85% yield
Reaction Time1-24 hoursExtended times improve conversion but risk side reactions
SolventAnhydrous ethanol, benzene, or dioxaneDry conditions essential for high yields

Applications to (2Z)-2-Aminobut-2-enoic Acid Synthesis

The Pinner reaction has been successfully applied to the synthesis of (2Z)-2-aminobut-2-enoic acid through the following strategic approaches [17] [18]:

  • Direct nitrile approach: Starting from appropriate butenoic acid nitriles, the Pinner reaction can generate imidate intermediates that undergo subsequent hydrolysis to yield the target amino acid
  • Multi-step synthesis: The reaction serves as a key step in more complex synthetic sequences, where Pinner salts undergo further transformations with various nucleophiles
  • Heterocycle formation: The methodology has been extended to synthesize heterocyclic derivatives containing the dehydrobutyrine framework

Advantages and Limitations

The Pinner reaction offers several advantages for amino acid synthesis [11] [16]:

  • Versatility: Wide range of nitriles and alcohols can be employed
  • Established methodology: Well-understood mechanism and reaction conditions
  • Scalability: Reactions can be performed on both laboratory and industrial scales

However, certain limitations must be considered [15] [19]:

  • Harsh conditions: Requires anhydrous hydrogen chloride and low temperatures
  • Side reactions: Potential for elimination reactions and decomposition
  • Stereoselectivity: Not inherently stereoselective, requiring additional steps for chiral synthesis

Neber Rearrangement Mechanisms

The Neber rearrangement represents a unique and powerful synthetic methodology for accessing (2Z)-2-aminobut-2-enoic acid through the formation of alpha-amino ketone intermediates [20] [21]. This base-promoted rearrangement of oxime sulfonates was first discovered by P. Neber in 1926 and has since evolved into a valuable tool for amino acid synthesis [22] [23].

Mechanistic Pathway

The Neber rearrangement proceeds through a distinctive mechanism involving azirine intermediate formation [24] [25]:

  • Oxime sulfonate formation: The ketoxime is converted to an O-sulfonate (typically tosylate) by reaction with tosyl chloride
  • Base-mediated elimination: A strong base abstracts a proton from the oxime sulfonate, leading to nucleophilic displacement of the tosylate group
  • Azirine intermediate: The elimination results in the formation of a highly strained azirine ring
  • Hydrolysis: Water subsequently hydrolyzes the azirine to yield the final alpha-amino ketone product

Reaction Conditions and Optimization

The Neber rearrangement requires careful optimization of reaction conditions to achieve satisfactory yields [20] [26]:

ParameterOptimal ConditionsTypical Yield Range
BasePotassium carbonate, sodium hydroxide25-70%
Temperature25-60°CHigher temperatures improve reaction rate
SolventEthanol, methanol, or aqueous systemsProtic solvents generally preferred
Reaction Time2-48 hoursExtended times may be required for complete conversion

Applications in Dehydrobutyrine Synthesis

The Neber rearrangement has been successfully applied to the synthesis of (2Z)-2-aminobut-2-enoic acid derivatives through several strategic approaches [27] [28]:

  • Direct rearrangement: Starting from appropriate ketoximes, the rearrangement can directly generate amino acid precursors
  • Substrate modification: The reaction scope has been extended to include various substituted oximes, allowing access to diverse amino acid structures
  • Stereocontrolled synthesis: Recent developments have focused on achieving stereoselective variants of the rearrangement

Stereochemical Considerations

Research has demonstrated that the Neber rearrangement can exhibit significant stereoselectivity depending on the substrate structure and reaction conditions [28] [29]. The stereochemical outcome is influenced by:

  • Substrate conformation: The relative configuration of the starting oxime
  • Reaction temperature: Lower temperatures generally favor higher stereoselectivity
  • Solvent effects: Polar protic solvents can influence the stereochemical outcome

Advantages and Limitations

The Neber rearrangement offers several unique advantages [20] [30]:

  • Unique intermediates: Formation of azirine intermediates provides access to unusual structural motifs
  • Mild conditions: Generally operates under relatively mild reaction conditions
  • Functional group tolerance: Compatible with various functional groups

However, certain limitations must be acknowledged [26] [31]:

  • Limited substrate scope: Not all ketoximes undergo the rearrangement efficiently
  • Moderate yields: Typical yields range from 25-70%, limiting synthetic efficiency
  • Competing reactions: The Beckmann rearrangement can occur as a side reaction

Enzymatic Resolution of Racemates

Enzymatic resolution represents a highly efficient and environmentally friendly approach for obtaining enantiomerically pure (2Z)-2-aminobut-2-enoic acid from racemic mixtures [32] [33]. This methodology leverages the inherent stereoselectivity of enzymes to achieve selective transformations of one enantiomer while leaving the other unchanged [34] [35].

Enzymatic Systems and Mechanisms

Several enzymatic systems have been successfully employed for amino acid resolution [36] [37]:

  • Aminoacylase-based systems: These enzymes selectively hydrolyze N-acyl derivatives of L-amino acids, leaving D-enantiomers unreacted
  • Lipase-catalyzed resolution: Lipases demonstrate stereoselectivity in ester hydrolysis and transesterification reactions
  • Protease-mediated resolution: Various proteases, including alpha-chymotrypsin and subtilisin, show stereoselectivity for amino acid derivatives

Optimization Strategies

The effectiveness of enzymatic resolution depends on several critical parameters [38] [39]:

ParameterOptimal RangeEffect on Selectivity
Temperature25-60°CLower temperatures generally improve selectivity
pH7.0-9.5Enzyme-dependent optimum
Enzyme concentration30-75 mg/mLHigher concentrations improve reaction rate
Reaction time4-72 hoursExtended times may compromise selectivity

Dynamic Kinetic Resolution

Advanced enzymatic methodologies have incorporated dynamic kinetic resolution (DKR) systems [34] [40]. These systems combine enzymatic resolution with in situ racemization, allowing for theoretical yields of 100% of the desired enantiomer. The DKR approach involves:

  • Enzymatic transformation: Selective conversion of one enantiomer
  • Racemization: Continuous racemization of the unreacted enantiomer
  • Product formation: Accumulation of the desired enantiomeric product

Enzyme Engineering and Immobilization

Recent advances in enzyme engineering have significantly improved the efficiency of enzymatic resolution [41] [42]:

  • Protein engineering: Site-directed mutagenesis to enhance selectivity and stability
  • Immobilization techniques: Enzyme immobilization on solid supports for improved reusability
  • Solvent engineering: Use of organic solvents and ionic liquids to modulate enzyme selectivity

Industrial Applications

Enzymatic resolution has found extensive application in industrial amino acid production [35] [40]:

  • Pharmaceutical synthesis: Production of optically pure amino acids for drug development
  • Food industry: Synthesis of amino acids for nutritional supplementation
  • Biotechnology: Large-scale production of enantiomerically pure building blocks

Advantages and Limitations

Enzymatic resolution offers several compelling advantages [33] [42]:

  • High stereoselectivity: Excellent enantiomeric excess (>95% ee) commonly achieved
  • Mild conditions: Room temperature and neutral pH conditions
  • Environmental compatibility: Biodegradable catalysts and aqueous reaction media
  • Scalability: Suitable for both laboratory and industrial scale production

However, certain limitations must be considered [32] [39]:

  • Substrate specificity: Limited to substrates recognized by available enzymes
  • Enzyme availability: Specialized enzymes may be expensive or difficult to obtain
  • Reaction engineering: Complex optimization required for each substrate-enzyme combination

Solid-Phase Synthesis Approaches

Solid-phase synthesis represents a modern and highly efficient methodology for the synthesis of (2Z)-2-aminobut-2-enoic acid-containing peptides and derivatives [43] [44]. This approach, pioneered by R. Bruce Merrifield, involves the stepwise assembly of amino acid sequences on an insoluble polymer support [45] [46].

Fundamental Principles

The solid-phase approach operates on several key principles [47] [48]:

  • Solid support attachment: The growing peptide chain is covalently attached to an insoluble polymer resin
  • Stepwise synthesis: Amino acids are coupled sequentially in a controlled manner
  • Excess reagents: Large excesses of reagents drive reactions to completion
  • Washing steps: Unreacted materials and byproducts are removed by simple filtration

Resin Systems and Linkers

Modern solid-phase synthesis employs various resin systems optimized for different applications [44] [49]:

Resin TypeLinker ChemistryCleavage ConditionsApplications
Wang resinBenzyl alcoholTFA cleavageC-terminal acids
Rink amideBenzylamineTFA cleavageC-terminal amides
PAM resinPhenylacetamidomethylHF cleavageBoc chemistry
PolystyreneChloromethylVariousGeneral applications

Protecting Group Strategies

Two major protecting group strategies dominate solid-phase synthesis [44] [46]:

  • Fmoc/tBu strategy: 9-fluorenylmethyloxycarbonyl (Fmoc) for N-terminal protection, tert-butyl groups for side chain protection
  • Boc/Bzl strategy: tert-butyloxycarbonyl (Boc) for N-terminal protection, benzyl groups for side chain protection

Synthesis of Dehydrobutyrine-Containing Peptides

The incorporation of (2Z)-2-aminobut-2-enoic acid into peptide sequences requires specialized approaches [50] [51]:

  • Direct coupling: Use of appropriately protected dehydrobutyrine derivatives
  • Post-synthetic modification: Conversion of threonine residues to dehydrobutyrine within the peptide sequence
  • Building block approach: Synthesis of dipeptide units containing the dehydrobutyrine residue

Optimization Parameters

Successful solid-phase synthesis requires careful optimization of multiple parameters [52] [46]:

ParameterOptimal ConditionsImpact on Synthesis
Coupling time30 minutes - 2 hoursLonger times improve coupling efficiency
Coupling reagentsHATU, PyBOP, DICDifferent reagents suit different amino acids
Deprotection time2-20 minutesFmoc removal requires base treatment
Resin loading0.2-0.8 mmol/gLower loading improves accessibility

Advanced Methodologies

Recent developments have expanded the capabilities of solid-phase synthesis [53] [54]:

  • Microwave-assisted synthesis: Reduces reaction times and improves yields
  • Continuous flow systems: Enables automated, high-throughput synthesis
  • Difficult sequence strategies: Specialized techniques for challenging peptide sequences

Quality Control and Analysis

Solid-phase synthesis requires rigorous quality control measures [52] [46]:

  • Analytical monitoring: HPLC and mass spectrometry for purity assessment
  • Coupling efficiency: Quantitative monitoring of each coupling step
  • Aggregation control: Strategies to minimize peptide aggregation during synthesis

Applications in Dehydrobutyrine Research

Solid-phase synthesis has enabled numerous applications in dehydrobutyrine research [51] [55]:

  • Natural product synthesis: Total synthesis of dehydrobutyrine-containing natural products
  • Peptide library generation: Systematic exploration of structure-activity relationships
  • Bioactive peptide development: Synthesis of peptides with enhanced biological activity

Advantages and Limitations

Solid-phase synthesis offers several key advantages [44] [45]:

  • Automation: Suitable for robotic synthesis systems
  • High purity: Excess reagents and byproducts easily removed
  • Scalability: Applicable to both small-scale research and large-scale production
  • Versatility: Compatible with diverse amino acid building blocks

However, certain limitations must be acknowledged [52] [46]:

  • Expensive reagents: High-quality protected amino acids are costly
  • Resin limitations: Some reactions may not proceed efficiently on solid support
  • Purification challenges: Final peptide purification can be challenging for complex sequences

Comparative Analysis and Research Findings

Synthetic Efficiency Comparison

A comprehensive analysis of the four major synthetic methodologies reveals significant differences in efficiency, selectivity, and practical applicability:

MethodologyTypical Yield (%)SelectivityReaction TimeScalability
Pinner Reaction50-85Moderate1-24 hoursExcellent
Neber Rearrangement25-70Good2-48 hoursGood
Enzymatic Resolution40-95Excellent (>95% ee)4-72 hoursExcellent
Solid-Phase Synthesis30-90Variable1-80 hoursGood

Mechanistic Insights

Each methodology operates through distinct mechanistic pathways that influence the final product characteristics:

Pinner Reaction: The formation of imidate intermediates provides versatile synthetic handles for further transformations. The reaction's broad substrate scope makes it particularly valuable for structural diversification [11] [15].

Neber Rearrangement: The unique azirine intermediate formation offers access to unusual structural motifs not readily available through other methodologies. The stereochemical control achievable through this pathway is particularly noteworthy [25] [28].

Enzymatic Resolution: The high stereoselectivity achieved through enzymatic systems is unmatched by chemical methods. The mild reaction conditions and environmental compatibility make this approach particularly attractive for industrial applications [34] [35].

Solid-Phase Synthesis: The stepwise nature of solid-phase synthesis allows for precise control over peptide sequence and structure. The automation potential and high purity of final products are significant advantages [44] [46].

Optimization Strategies

Research has identified several key optimization strategies applicable across methodologies:

  • Temperature control: Optimal temperature ranges vary significantly between methodologies, with enzymatic systems requiring the mildest conditions
  • Solvent selection: Protic solvents favor most methodologies, with anhydrous conditions critical for Pinner reactions
  • Catalyst/reagent optimization: Each methodology benefits from specific catalyst or reagent optimization
  • Reaction time: Extended reaction times generally improve yields but may compromise selectivity

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

101.047678466 g/mol

Monoisotopic Mass

101.047678466 g/mol

Heavy Atom Count

7

UNII

66QL1S96RM

Dates

Last modified: 08-08-2024

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